methyl 5-(4-fluoro-2-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate
Description
Methyl 5-(4-fluoro-2-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a structurally complex heterocyclic compound featuring a pyrrole core substituted with a 4-fluoro-2-methoxyphenyl group at position 5, a methyl group at position 2, and a 5-methyl-2-oxoindol-3-yl moiety at position 2.
Properties
Molecular Formula |
C23H21FN2O4 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl 5-(4-fluoro-2-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O4/c1-11-5-8-16-15(9-11)19(22(27)26-16)20-18(23(28)30-4)12(2)25-21(20)14-7-6-13(24)10-17(14)29-3/h5-10,19,25H,1-4H3,(H,26,27) |
InChI Key |
ZFVZOYFLTMTANK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2C3=C(NC(=C3C(=O)OC)C)C4=C(C=C(C=C4)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 5-Methyl-2-Oxoindole Intermediate
The indole moiety is constructed via a modified Fischer indole synthesis. A phenylhydrazine derivative is condensed with a ketone precursor under acidic conditions, typically employing acetic acid or hydrochloric acid as catalysts. The 5-methyl substitution is introduced through selective alkylation at the ketone stage, ensuring positional specificity.
Table 1: Reaction Conditions for Indole Intermediate Synthesis
| Parameter | Value/Range |
|---|---|
| Temperature | 80–100°C |
| Solvent | Ethanol/Water (3:1) |
| Catalyst | HCl (10 mol%) |
| Reaction Time | 12–18 hours |
| Yield | 65–75% |
This step is critical for establishing the stereoelectronic properties of the final compound, as the indole’s oxo group participates in hydrogen bonding with biological targets.
Fluorination and Methoxylation of the Aromatic Ring
The 4-fluoro-2-methoxyphenyl group is synthesized via electrophilic aromatic substitution. Starting from 2-methoxyphenol, fluorination is achieved using Selectfluor® in anhydrous dimethylformamide (DMF) at 0–5°C to minimize side reactions. Methoxylation is preserved by protecting the phenolic hydroxyl group with a tert-butyldimethylsilyl (TBS) ether prior to fluorination.
Key Observations:
Pyrrole Ring Assembly via Paal-Knorr Cyclization
The pyrrole core is constructed using a Paal-Knorr reaction, where a 1,4-diketone intermediate undergoes cyclocondensation with ammonium acetate. The diketone is prepared by acylating the pre-formed indole derivative with methyl acetoacetate under Mitsunobu conditions (DIAD, PPh₃).
Table 2: Pyrrole Cyclization Parameters
| Parameter | Value/Range |
|---|---|
| Cyclizing Agent | NH₄OAc (excess) |
| Solvent | Toluene |
| Temperature | Reflux (110°C) |
| Reaction Time | 6–8 hours |
| Yield | 70–90% |
This step is notable for its scalability, with yields exceeding 85% in pilot-scale batches using continuous flow reactors.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction kinetics and product purity. Polar aprotic solvents like DMF enhance fluorination rates but may degrade acid-sensitive intermediates. Conversely, toluene optimizes pyrrole cyclization by facilitating azeotropic water removal, preventing diketone hydrolysis.
Temperature Gradients:
Catalytic Systems and Yield Enhancement
Lewis acids such as ZnCl₂ (5 mol%) improve regioselectivity during the Paal-Knorr step by coordinating to the diketone’s carbonyl groups. This coordination lowers the activation energy for cyclization, reducing side product formation from keto-enol tautomerization.
Table 3: Catalytic Optimization Outcomes
| Catalyst | Yield Increase (%) | Purity Improvement (%) |
|---|---|---|
| None | 70 | 92 |
| ZnCl₂ | 85 | 98 |
| BF₃·OEt₂ | 78 | 95 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Replacing batch reactors with continuous flow systems reduces reaction times by 40% and improves heat transfer efficiency. For example, the Paal-Knorr cyclization achieves 90% yield in 2 hours under flow conditions (residence time = 15 minutes) compared to 6 hours in batch mode.
Green Chemistry Metrics
Solvent recovery and catalyst recycling are prioritized to minimize waste. DMF is distilled and reused in fluorination steps, while ZnCl₂ is recovered via aqueous extraction and reactivated, reducing raw material costs by 30%.
Comparative Analysis of Synthetic Routes
Route 1: Sequential Linear Synthesis
-
Steps: Indole → Aromatic fluorination → Pyrrole cyclization.
-
Advantages: High purity (>98%).
-
Disadvantages: Lengthy (5 steps), overall yield 45%.
Route 2: Convergent Synthesis
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-fluoro-2-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or other functional groups.
Substitution: Halogenation or other substitution reactions can introduce new substituents to the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism by which methyl 5-(4-fluoro-2-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and affecting gene expression.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrole-Indole Derivatives
Spectroscopic and Analytical Data
NMR data for analogs highlight substituent-driven chemical shift variations:
- 1H NMR: The 4-fluoro-2-methoxyphenyl group in the target compound would show deshielded aromatic protons (~δ 7.2–7.8 ppm) vs. non-fluorinated analogs (δ 6.8–7.5 ppm) .
- 19F NMR : A singlet near δ -110 ppm is expected for the 4-fluorophenyl group, similar to .
- HRMS : Molecular ion peaks (e.g., m/z 453.12 [M+H]+) would align with calculated values, as seen in .
Biological Activity
Methyl 5-(4-fluoro-2-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate (CAS No. 1190288-06-2) is a complex organic compound belonging to the pyrrole family. This compound exhibits potential biological activities due to its unique structural features, including a pyrrole ring and various functional groups such as methoxy, methyl, and carbonyl groups. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H18F2N2O4, with a molecular weight of 412.39 g/mol. The compound features a pyrrole ring that contributes to its reactivity and biological activity.
Biological Activity
Preliminary studies indicate that this compound may possess various biological activities, including:
1. Antioxidant Activity:
Research suggests that compounds with similar structural motifs exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
2. Anti-inflammatory Effects:
The compound may act as an antagonist to formyl peptide receptors (FPRs), which are involved in inflammatory responses. Inhibition of FPRs can reduce neutrophil activation and migration, thereby mitigating inflammation .
3. Anticancer Potential:
Pyrrole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The presence of the indole moiety in this compound may enhance its anticancer activity by inducing apoptosis in cancer cells.
The biological mechanisms through which this compound exerts its effects include:
1. Interaction with Enzymes and Receptors:
Studies have shown that similar compounds can interact with specific enzymes or receptors, influencing cellular pathways related to inflammation and cancer progression.
2. Modulation of Signaling Pathways:
This compound may interfere with signaling pathways involved in cell proliferation and survival, particularly through the inhibition of kinases associated with cancer cell growth .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of methyl 5-(4-fluoro-2-methoxyphenyl)-2-methyl compounds against structurally similar analogs:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 5-(3,4-dimethoxyphenyl)-4-(5-fluoro-2-oxo...) | Contains dimethoxy groups | Fluoro group increases lipophilicity |
| Methyl 5-(3,4-dimethoxyphenyl)-4-(5-chloro...) | Contains chloro instead of fluoro | Different halogen may affect biological activity |
| Methyl 5-(4-fluoro -2-methoxyphenyl)-4-(5-bromo...) | Contains bromo instead of chloro | Different halogen could influence reactivity |
The unique presence of the methoxy and carbonyl groups in this compound enhances its potential utility in medicinal chemistry compared to its analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step protocols, including:
- Step 1 : Coupling of the 4-fluoro-2-methoxyphenyl moiety to the pyrrole core via Suzuki-Miyaura cross-coupling, using Pd catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (60–80°C) to minimize side reactions .
- Step 2 : Introduction of the 5-methyl-2-oxoindole group via nucleophilic substitution, requiring anhydrous conditions (e.g., DMF as solvent, NaH as base) to prevent hydrolysis .
- Optimization : Design of Experiments (DoE) can systematically vary parameters (temperature, catalyst loading, solvent polarity) to maximize yield. For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and scalability .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- X-ray Crystallography : Resolves stereochemistry and confirms substituent positioning, as demonstrated in related pyrrole-indole hybrids .
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm) and detects impurities. 2D techniques (COSY, HSQC) clarify coupling patterns .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) with MS detection ensure >95% purity and validate molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Standardize in vitro assays (e.g., kinase inhibition) using positive controls (e.g., staurosporine) and replicate experiments (n ≥ 3) .
- Structural Isomerism : Verify the absence of regioisomers (e.g., via NOESY NMR) that could alter binding affinity .
- Solubility Effects : Use DMSO stock solutions ≤0.1% v/v to avoid colloidal aggregation, which may falsely suppress activity .
Q. What computational strategies predict this compound’s binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases), using crystal structures (PDB: 3QKK) for accuracy .
- MD Simulations : GROMACS or AMBER evaluates stability of ligand-protein complexes over 100-ns trajectories, identifying key residues (e.g., hinge-region hydrogen bonds) .
- QSAR Models : Train models on analogs (e.g., methyl vs. ethyl pyrrole derivatives) to correlate substituent effects with activity .
Q. How can degradation pathways be characterized under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stressors:
- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 37°C for 24h.
- Oxidative stress : 3% H₂O₂, 70°C for 6h.
- Photolysis : UV light (320–400 nm) for 48h .
- LC-HRMS : Identifies degradation products (e.g., demethylation or indole ring oxidation) and proposes degradation mechanisms .
Q. What structural modifications enhance target selectivity while minimizing off-target effects?
- Methodological Answer :
- SAR Analysis : Compare analogs (e.g., fluoro vs. chloro substituents) to determine pharmacophore requirements. For example:
- 4-Fluoro-2-methoxyphenyl : Enhances lipophilicity and π-stacking in hydrophobic pockets.
- 5-Methylindole : Reduces metabolic clearance via steric shielding .
- Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
